molecular formula C28H20N6Na2O7S2 B13781230 Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate CAS No. 68540-97-6

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Cat. No.: B13781230
CAS No.: 68540-97-6
M. Wt: 662.6 g/mol
InChI Key: HIUVZIHAVBCZMK-UHFFFAOYSA-L
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Description

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is a synthetic azo dye known for its vibrant color and stability. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and resistance to fading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate involves a multi-step process. The primary steps include diazotization and coupling reactions.

    Diazotization: The process begins with the diazotization of 4-acetamidophenylamine and 4-amino-7-sulfonatonaphthylamine. These amines are treated with sodium nitrite in an acidic medium, typically hydrochloric acid, to form the corresponding diazonium salts.

    Coupling: The diazonium salts are then coupled with naphthalene-2-sulfonic acid under alkaline conditions to form the azo compound. The reaction is carried out at low temperatures to ensure the stability of the diazonium salts and to promote the coupling reaction.

Industrial Production Methods

In industrial settings, the production of Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is carried out in large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The synthesized dye is then purified through filtration, washing, and drying processes before being formulated into various dye products.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The sulfonate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate groups under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate has numerous applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The mechanism of action of Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. The sulfonate groups enhance the solubility of the compound in aqueous solutions, facilitating its use in various applications.

Comparison with Similar Compounds

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is unique due to its specific structural features and properties. Similar compounds include:

    Disodium 4-amino-3-[(4-nitrophenyl)azo]naphthalene-1-sulfonate: Another azo dye with different substituents, leading to variations in color and stability.

    Disodium 6-hydroxy-5-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate: A structurally similar compound with different functional groups, affecting its solubility and reactivity.

These compounds share some common properties but differ in their specific applications and performance characteristics, highlighting the uniqueness of Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate.

Properties

CAS No.

68540-97-6

Molecular Formula

C28H20N6Na2O7S2

Molecular Weight

662.6 g/mol

IUPAC Name

disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

HIUVZIHAVBCZMK-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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